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Compound of Interest

Compound Name: 5F-Edmb-pinaca

Cat. No.: B3026391

An In-Depth Technical Guide to the Pharmacological Profile of 5SF-EDMB-PINACA

Introduction

5F-EDMB-PINACA (also known as ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-
dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the
indazole-3-carboxamide class.[1] First identified around 2017, it is part of a generation of
SCRAs that feature an ethyl ester moiety.[2] Like many other SCRAS, it has been associated
with significant public health concerns, including non-fatal intoxications and fatalities.[3][4] This
technical guide provides a comprehensive overview of the pharmacological profile of 5F-
EDMB-PINACA, intended for researchers, scientists, and drug development professionals. It
covers the compound's pharmacodynamics, pharmacokinetics, and associated experimental
methodologies.

Chemical Properties

5F-EDMB-PINACA is structurally characterized by an indazole core, a 5-fluoropentyl tail, and
an ethyl L-tert-leucinate group linked via a carboxamide bridge. This structure confers high
potency at cannabinoid receptors. The systematic chemical name is ethyl 2-(1-(5-
fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.[1] The presence of a
terminal fluorine on the pentyl chain is a common structural motif in many potent SCRAS,
enhancing lipophilicity and potentially influencing blood-brain barrier penetration.[5]

Pharmacodynamics
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The pharmacological effects of SF-EDMB-PINACA are primarily mediated by its interaction
with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRS).

Receptor Binding Affinity

5F-EDMB-PINACA demonstrates high affinity for both CB1 and CB2 receptors, with studies
consistently showing binding values in the low nanomolar range. This high affinity is a key
contributor to its potent psychoactive effects.

Compound Receptor Binding Affinity (Ki, nM)
5F-EDMB-PINACA CB1 0.49
CB2 11

Table 1: Cannabinoid Receptor Binding Affinities of 5SF-EDMB-PINACA. Data compiled from in
vitro radioligand binding assays.

Functional Activity (In Vitro)

Functional assays confirm that 5SF-EDMB-PINACA acts as a potent, high-efficacy agonist at
both CB1 and CB2 receptors.[3] Its potency in activating the CB1 receptor is significantly
greater than that of A°-THC, the primary psychoactive component of cannabis. This high
efficacy is believed to contribute to the severe toxicity observed with many SCRAs, which is not
typically seen with cannabis.[6][7]

Functional Potency (ECso,

Compound Receptor

nM)
5F-EDMB-PINACA CB1 0.88
CB2 2.1

Table 2: Cannabinoid Receptor Functional Potency of 5F-EDMB-PINACA. Data from in vitro
[3>S]GTPYS binding assays.[3]
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Caption: CBL1 receptor signaling cascade upon activation by SF-EDMB-PINACA.
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In Vivo Effects

Animal studies corroborate the potent in vitro activity of SF-EDMB-PINACA. In mice, it induces
a classic battery of cannabinoid-like effects, including profound hypothermia and full
substitution for A°-THC in drug discrimination tests, indicating similar subjective effects.[3]
Notably, the onset of these effects is often faster and the magnitude greater than that observed
with A°-THC. For example, significant decreases in body temperature (up to 8-9°C) are
observed at relatively low doses.[3]

Pharmacokinetics and Metabolism

The metabolism of 5F-EDMB-PINACA is rapid and extensive, primarily occurring in the liver.
Understanding its metabolic fate is crucial for developing reliable analytical methods for
detection in biological samples and for assessing the potential contribution of metabolites to its
overall pharmacological and toxicological profile.

Metabolic Pathways

The primary metabolic transformation for 5SF-EDMB-PINACA and related compounds is Phase
| ester hydrolysis.[2][8][9] This reaction cleaves the ethyl ester group, forming a carboxylic acid
metabolite. Other significant Phase | reactions include oxidative defluorination of the pentyl tail
and hydroxylation at various positions on the molecule.[2] These initial metabolites can then
undergo further Phase Il metabolism, such as glucuronidation, to facilitate excretion.[4]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b3026391?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9837865/
https://www.benchchem.com/product/b3026391?utm_src=pdf-body
https://www.benchchem.com/product/b3026391?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36366743/
https://www.researchgate.net/figure/Proposed-metabolic-pathway-of-5F-ADB_fig7_343216750
https://storage.freidok.ub.uni-freiburg.de/publications/230994/Buwf8L5WGTmgQsqS/Drug%20Testing%20and%20Analysis%20-%202022%20-%20Giorgetti%20-%20Human%20phase-I%20metabolism%20and%20prevalence%20of%20two%20synthetic%20cannabinoids.pdf?response-content-disposition=attachment%3B%20filename%3D%22Drug%20Testing%20and%20Analysis%20-%202022%20-%20Giorgetti%20-%20Human%20phase-I%20metabolism%20and%20prevalence%20of%20two%20synthetic%20cannabinoids.pdf%22&X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=gYUBrnhfGJEZyIT0Fc7R%2F20251217%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20251217T175703Z&X-Amz-SignedHeaders=host&X-Amz-Expires=600&X-Amz-Signature=ff5de3769129c50d2fe008c1dc66767c839eee4126001172f53bf857080e24da
https://pubmed.ncbi.nlm.nih.gov/36366743/
https://researchonline.ljmu.ac.uk/id/eprint/11446/1/ECDD42_5F-MDMB-PICA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Major metabolic transformations of 5SF-EDMB-PINACA.

Major Metabolites

Due to extensive metabolism, the parent compound is often found at very low concentrations or
is entirely absent in urine samples, making metabolite detection essential for confirming
consumption.[2][10] The carboxylic acid metabolite resulting from ester hydrolysis is one of the
most abundant and frequently targeted biomarkers for forensic and clinical analysis.[2] Some
metabolites of structurally similar SCRAs have been shown to retain significant affinity and
activity at cannabinoid receptors, potentially contributing to the duration and severity of toxic
effects.[6][7]

Toxicology and Adverse Effects

The high potency and efficacy of 5SF-EDMB-PINACA, combined with a lack of quality control in
illicit products, contribute to a high potential for toxicity. Its use has been associated with severe
adverse health effects and has been cited in numerous death investigations.[3][11] The clinical
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features of intoxication are similar to those of other potent SCRAs and can include
cardiovascular, gastrointestinal, and neurological complications.[4]

Experimental Protocols

The following section details standardized methodologies for characterizing the
pharmacological profile of SCRAs like 5SF-EDMB-PINACA.

In Vitro Pharmacological Characterization Workflow

Test Compound
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Radioligand Binding Assay [33S]GTPYS Functional Assay
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(Affinity) (Potency & Efficacy)

Pharmacological Profile

Click to download full resolution via product page

Caption: A typical workflow for determining the in vitro pharmacology of a novel SCRA.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for CB1 and CB2
receptors.

o Materials:

o Cell membranes expressing human CB1 or CB2 receptors.
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[e]

Radioligand (e.g., [BH]CP-55,940).

o

Test compound (5F-EDMB-PINACA) at various concentrations.

[¢]

Assay Buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EGTA, 0.1% BSA, pH 7.4).[12]

[e]

Non-specific binding control (e.g., 10 uM WIN-55,212-2).

[e]

96-well filter plates and a cell harvester.

(¢]

Scintillation cocktail and liquid scintillation counter.

o Methodology:
o Prepare serial dilutions of 5F-EDMB-PINACA.

o In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration
of the radioligand and varying concentrations of the test compound.

o Include wells for total binding (radioligand + membranes) and non-specific binding
(radioligand + membranes + non-specific control).

o Incubate at 30°C for 60-90 minutes.

o Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
Wash plates with ice-cold wash buffer.

o Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a liquid
scintillation counter.

o Calculate specific binding and determine the 1Cso value (concentration of test compound
that inhibits 50% of specific radioligand binding).

o Convert the ICso to a Ki value using the Cheng-Prusoff equation.

[*°S]GTPYS Binding Assay

This functional assay measures G-protein activation following receptor agonism to determine
potency (ECso) and efficacy (Emax).
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o Materials:

o Cell membranes expressing human CB1 or CB2 receptors.

[¢]

[3°S]GTPyS radioligand.

[¢]

Test compound (5F-EDMB-PINACA) at various concentrations.

[e]

GDP (Guanosine diphosphate).

o

Assay Buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4).
o Reference agonist (e.g., CP-55,940).

o Methodology:
o Pre-incubate membranes with GDP to ensure G-proteins are in an inactive state.

o In a 96-well plate, add the membranes, [3*S]GTPyS, and varying concentrations of 5F-
EDMB-PINACA.

o |Incubate at 30°C for 60 minutes.

o Terminate the reaction and separate bound from free radioligand via filtration, as
described for the binding assay.

o Quantify the amount of bound [3°*S]GTPyS via scintillation counting.

o Plot the data using non-linear regression to determine ECso and Emax values relative to the
reference agonist.[6]

In Vivo Hypothermia Assay

This assay assesses the cannabimimetic effects of a compound in an animal model (e.qg.,
mice).

o Materials:

o Test animals (e.g., C57BL/6 mice).
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o Test compound (5F-EDMB-PINACA) dissolved in an appropriate vehicle (e.g., ethanol,
emulphor, and saline).

o Rectal thermometer.

o Methodology:

o Acclimate animals to the testing room and handling procedures.

o

Measure the baseline body temperature of each mouse.

[¢]

Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).

o

Measure body temperature at set time points post-injection (e.g., 30, 60, 90, 120 minutes).

[3]

[¢]

Calculate the change in body temperature from baseline for each dose and time point.

[e]

Analyze data to determine the dose-dependent hypothermic effect of the compound.

Human Liver Microsome (HLM) Metabolism Assay

This in vitro assay identifies the primary Phase | metabolites of a compound.
e Materials:

o Pooled human liver microsomes (pHLM).[2]

[¢]

Test compound (5F-EDMB-PINACA).

[e]

NADPH regenerating system (cofactor for CYP450 enzymes).

o

Phosphate buffer.

[¢]

Quenching solvent (e.g., ice-cold acetonitrile).

o LC-QTOF-MS or similar high-resolution mass spectrometry system.

e Methodology:
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[e]

Incubate 5F-EDMB-PINACA with pHLM in phosphate buffer.

o Initiate the metabolic reaction by adding the NADPH regenerating system.[2][9]
o Incubate at 37°C for a set time (e.g., 60 minutes).

o Terminate the reaction by adding the quenching solvent.

o Centrifuge the samples to precipitate proteins.

o Analyze the supernatant using LC-MS to identify the mass-to-charge ratio (m/z) of
potential metabolites.

o Compare findings with authentic urine samples to confirm in vivo relevance.[2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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